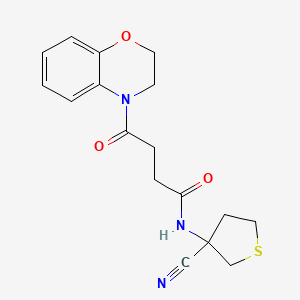
N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide, also known as CTBO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. CTBO is a synthetic molecule that has been extensively studied for its biochemical and physiological effects, and its mechanism of action has been explored in detail.
作用機序
The mechanism of action of N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide is not fully understood, but it is believed to exert its effects by modulating specific signaling pathways and cellular processes. This compound has been shown to inhibit the activity of certain enzymes, such as proteasome and histone deacetylase, which play a critical role in cellular homeostasis and regulation. This compound has also been shown to modulate the activity of specific transcription factors, such as NF-κB and AP-1, which are involved in regulating gene expression and cellular responses to stress and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the production of pro-inflammatory cytokines, and reduce the activation of specific signaling pathways involved in tumor growth and metastasis. This compound has also been shown to improve cognitive function and reduce neuroinflammation in animal models of neurodegenerative disorders. Additionally, this compound has been shown to modulate the immune response and enhance the efficacy of certain anticancer drugs.
実験室実験の利点と制限
N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide has several advantages as a tool compound for laboratory experiments. It is synthetic, which allows for easy modification and optimization of its chemical properties. It is also stable and has a long shelf life, which makes it convenient for storage and use in experiments. However, this compound also has some limitations. Its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings. Additionally, this compound is relatively expensive compared to other tool compounds, which can limit its use in certain research settings.
将来の方向性
There are several future directions for the study of N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide. One direction is to further explore its potential applications in drug discovery and medicinal chemistry. This compound has shown promise as a potential therapeutic agent for the treatment of various diseases, and further research is needed to optimize its chemical properties and improve its efficacy. Another direction is to further elucidate its mechanism of action and explore its effects on specific signaling pathways and cellular processes. This could lead to the discovery of new targets for drug development and provide insights into the cellular mechanisms underlying disease pathology. Finally, future research could focus on developing new synthetic routes for this compound and other related compounds, which could lead to the discovery of new tool compounds with improved properties and efficacy.
合成法
N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide can be synthesized using a multistep reaction process. The first step involves the synthesis of 3-cyanothiolan-3-ylamine, which is then reacted with 3,4-dihydro-2H-1,4-benzoxazine-4-one to form the intermediate product. The intermediate product is then reacted with 4-oxobutanoyl chloride to obtain this compound. The synthesis method of this compound has been optimized and modified to improve the yield and purity of the compound.
科学的研究の応用
N-(3-cyanothiolan-3-yl)-4-(3,4-dihydro-2H-1,4-benzoxazin-4-yl)-4-oxobutanamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and biomedical research. This compound has been shown to exhibit anticancer, anti-inflammatory, and antiviral properties. It has also been explored as a potential therapeutic agent for the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. This compound has been used as a tool compound in various biochemical and physiological assays to study the role of specific signaling pathways and cellular processes.
特性
IUPAC Name |
N-(3-cyanothiolan-3-yl)-4-(2,3-dihydro-1,4-benzoxazin-4-yl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S/c18-11-17(7-10-24-12-17)19-15(21)5-6-16(22)20-8-9-23-14-4-2-1-3-13(14)20/h1-4H,5-10,12H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEKIAECLYNWWAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1(C#N)NC(=O)CCC(=O)N2CCOC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-N-[2-[3-(difluoromethoxy)-4-methoxyphenyl]ethyl]acetamide](/img/structure/B2852565.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((1-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2852566.png)

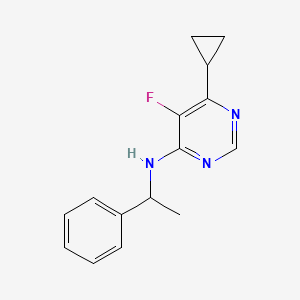
![3-[Pentyl(propan-2-yl)amino]propanoic acid;hydrochloride](/img/structure/B2852569.png)
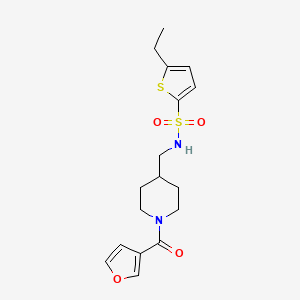
![Ethyl 5-{[(tert-butoxy)carbonyl]amino}-3-oxo-2-(trifluoromethyl)pentanoate](/img/structure/B2852572.png)

![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(pyrazin-2-yl)methanone](/img/structure/B2852578.png)
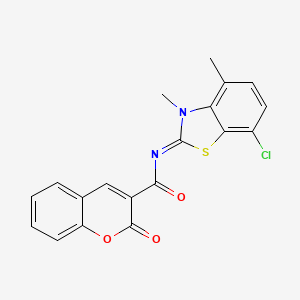

![5-(5,6-Dimethylpyrimidin-4-yl)-2-(6-ethylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2852582.png)
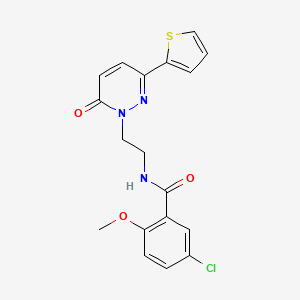
![N-[[4-(Aminomethyl)-2-fluorophenyl]methyl]-2-tert-butylpyrazole-3-carboxamide](/img/structure/B2852588.png)